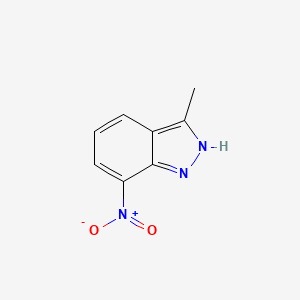

3-methyl-7-nitro-1H-indazole

Description

The exact mass of the compound this compound is 177.053826475 g/mol and the complexity rating of the compound is 216. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-7-nitro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-6-3-2-4-7(11(12)13)8(6)10-9-5/h2-4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMXIHHVCVSVDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NN1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101305319 | |

| Record name | 1H-Indazole, 3-methyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101305319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101420-66-0 | |

| Record name | 1H-Indazole, 3-methyl-7-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101420-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 3-methyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101305319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-methyl-7-nitro-1H-indazole

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmacologically active compounds.[1] This guide focuses on a specific, yet lesser-documented member of this family: 3-methyl-7-nitro-1H-indazole . Due to the scarcity of direct literature on this particular regioisomer, this document provides a comprehensive analysis by integrating foundational chemical principles with comparative data from closely related, well-characterized isomers, such as 7-nitroindazole and 3-methyl-6-nitro-1H-indazole. We will explore the synthetic challenges, delve into detailed spectroscopic elucidation for unambiguous identification, and discuss the predicted reactivity and potential as a versatile building block in drug discovery and organic synthesis. This guide is intended to serve as a vital resource for researchers navigating the synthesis and application of this and similar nitroindazole derivatives.

Synthesis and the Challenge of Regioselectivity

The synthesis of nitroindazoles is a fundamental process, yet achieving regiochemical control is a significant synthetic hurdle. The electronic nature of the indazole ring system dictates the position of electrophilic substitution, often leading to a mixture of products.

The Causality of Isomer Formation

Direct nitration of 3-methyl-1H-indazole using standard mixed-acid conditions (HNO₃/H₂SO₄) typically yields a mixture of regioisomers, with the 5- and 6-nitro derivatives being the most commonly reported products.[2][3] This is because the positions para (C5) and ortho (C6) to the activating pyrazole ring are electronically favored for electrophilic attack. The C7 position is sterically hindered by the fused ring system and electronically less activated, making the direct synthesis of 7-nitroindazoles challenging and low-yielding.

Proposed Synthetic Strategy

A more viable and controlled approach to synthesizing this compound involves a strategy where the nitro group is already in place on the precursor before the indazole ring is formed. A plausible route starts from a substituted o-toluidine or a related aniline derivative. This "indirect" method offers superior regiochemical control compared to direct nitration of the pre-formed indazole core.[3]

Experimental Protocol: Indirect Synthesis

This protocol outlines a generalized, high-selectivity pathway for the target compound.

-

Diazotization of Precursor :

-

Suspend 2-methyl-6-nitroaniline (1.0 equiv.) in a mixture of concentrated hydrochloric acid and water at 0-5°C.

-

Slowly add a solution of sodium nitrite (1.1 equiv.) in water, maintaining the temperature below 5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.[4]

-

Stir the resulting solution for 30-60 minutes at low temperature.

-

-

Intramolecular Cyclization :

-

The unstable diazonium salt intermediate undergoes in situ intramolecular cyclization to form the indazole ring. This step may be facilitated by gentle warming after the diazotization is complete, though it often proceeds at room temperature.

-

-

Work-up and Purification :

-

Quench the reaction mixture by pouring it into a beaker of crushed ice.

-

Neutralize the solution carefully with a base, such as aqueous sodium hydroxide, until a precipitate forms.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified this compound.

-

Physicochemical and Spectroscopic Properties

The precise placement of the nitro group at the C7 position induces distinct physicochemical and spectroscopic characteristics. While experimental data for the title compound is not widely published, we can predict its properties and outline a definitive characterization workflow based on data from analogous compounds.[5][6]

Core Physicochemical Data

The following table summarizes the expected properties of this compound, with comparative data from its well-documented 6-nitro isomer.

| Property | This compound (Predicted/Comparative) | 3-methyl-6-nitro-1H-indazole (Reference) |

| CAS Number | Not assigned | 6494-19-5[3] |

| Molecular Formula | C₈H₇N₃O₂ | C₈H₇N₃O₂[3] |

| Molecular Weight | 177.16 g/mol | 177.16 g/mol [3] |

| Appearance | Yellow to orange crystalline solid | Yellow to brown powder[3] |

| Melting Point | Expected ~180-190°C (Similar to other nitroindazoles) | 187-188°C[3] |

| Solubility | Poorly soluble in water; soluble in DMSO, DMF, methanol[7] | Slightly soluble in Chloroform and Methanol |

| LogP (Predicted) | ~1.8 | ~1.8[8] |

Spectroscopic Elucidation: A Comparative Approach

Unambiguous identification of the 7-nitro isomer from other regioisomers is critical. This is achieved by a combination of NMR, FT-IR, and Mass Spectrometry, where the electronic influence of the C7-nitro group provides a unique fingerprint.[5]

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is the most powerful tool for distinguishing nitroindazole isomers. The strong electron-withdrawing and anisotropic effects of the nitro group cause significant downfield shifts for nearby protons.

-

Key Differentiating Feature : In the 7-nitro isomer, the H-6 proton is expected to be the most downfield of the aromatic signals (likely > 8.0 ppm) and will appear as a doublet. The H-4 and H-5 protons will form a set of coupled doublets or triplets. A key feature for 7-nitroindazoles is the potential for a strong intramolecular hydrogen bond between the N1-H and the C7-nitro group, which can significantly broaden and shift the N-H proton signal to a very high delta value (e.g., ~14 ppm).[9]

2.2.2. ¹³C NMR Spectroscopy

The carbon spectrum complements the proton data. The C7 carbon, directly attached to the nitro group, will be significantly deshielded.

-

Key Differentiating Feature : The C7 signal will be highly diagnostic. Furthermore, the electronic perturbation of the C7-nitro group will uniquely influence the chemical shifts of the adjacent C6 and C7a carbons compared to other isomers.[6]

2.2.3. FT-IR Spectroscopy

Infrared spectroscopy is used to confirm the presence of key functional groups.

-

N-H Stretch : A broad peak is expected in the range of 3300-3400 cm⁻¹, characteristic of the indazole N-H bond.[5]

-

NO₂ Stretches : Two strong, sharp peaks are definitive for the nitro group: an asymmetric stretch around 1520-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.[5]

-

C-H Aromatic/Aliphatic : Aromatic C-H stretches will appear around 3100 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.[5]

2.2.4. Mass Spectrometry

Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation.

-

Molecular Ion Peak ([M]⁺) : The primary use is to confirm the molecular weight of 177.16. Electron Ionization (EI) should show a strong molecular ion peak.

-

Fragmentation : Common fragmentation pathways for nitroaromatics include the loss of NO₂ (M-46) and NO (M-30).

Reactivity and Synthetic Utility

The chemical behavior of this compound is governed by the interplay between the electron-rich pyrazole moiety and the strongly electron-withdrawing nitro-substituted benzene ring. This makes it a valuable intermediate for further chemical transformations.

N-Alkylation: A Study in Kinetic vs. Thermodynamic Control

Alkylation of the indazole nitrogen is a common and critical reaction in drug synthesis. The indazole anion can be alkylated at either the N1 or N2 position, and the outcome is highly dependent on reaction conditions.

-

Thermodynamic Control (N1-Alkylation) : The 1H-indazole tautomer is generally more stable.[10] Therefore, conditions that allow for equilibration, such as using a strong base (e.g., NaH) in an aprotic solvent (e.g., THF), favor the formation of the more stable N1-alkylated product.[11]

-

Kinetic Control (N2-Alkylation) : The N2 position can be more sterically accessible or nucleophilic, leading to a faster initial reaction. Research has shown that substituents at the C7 position, particularly electron-withdrawing groups like NO₂, can strongly direct alkylation to the N2 position.[10][11] This makes the N2-alkylation of 7-nitroindazoles a highly regioselective process, which is synthetically valuable.

Reduction of the Nitro Group

The transformation of the nitro group into an amine is a gateway to a vast array of subsequent chemistries, including amide bond formation, diazotization, and reductive amination. This conversion unlocks the potential of the molecule as a versatile scaffold.

Protocol: Nitro Group Reduction to 7-amino-3-methyl-1H-indazole

-

Setup : In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent like ethanol or ethyl acetate.

-

Reduction : Add a reducing agent. Common choices include:

-

Tin(II) Chloride (SnCl₂·2H₂O) : Add an excess (3-5 equiv.) of SnCl₂·2H₂O and heat the mixture to reflux for several hours.

-

Catalytic Hydrogenation : Add a catalytic amount of 10% Palladium on Carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

-

Monitoring : Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up :

-

For hydrogenation, filter the reaction mixture through Celite to remove the Pd/C catalyst.

-

For SnCl₂ reduction, cool the mixture and carefully basify with aqueous NaOH or NaHCO₃ to precipitate tin salts and free the amine.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 7-amino-3-methyl-1H-indazole.

-

Applications in Drug Discovery

The resulting 7-amino-3-methyl-1H-indazole is a highly valuable building block. The amino group serves as a handle for introducing diverse side chains, while the indazole core acts as a bioisostere for other aromatic systems like indole. Analogous nitroindazoles are key intermediates in the synthesis of kinase inhibitors and other targeted therapeutics.[2][12] 7-Nitroindazole itself is a known selective inhibitor of neuronal nitric oxide synthase (nNOS), highlighting the pharmacological potential of this scaffold in neuroscience research.[7][13]

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood.

-

Hazards : Based on data for 7-nitroindazole, the compound is expected to be toxic if swallowed and may cause serious eye irritation.[12]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage : Store in a cool, dry place away from incompatible materials.

Conclusion

While direct experimental data for this compound is limited, a robust understanding of its chemical properties can be constructed through a logical, comparative analysis of its isomers. Its synthesis requires careful regiochemical control, with indirect methods being superior to direct nitration. The unique spectroscopic fingerprint, driven by the C7-nitro group, allows for its unambiguous identification. The compound's reactivity, particularly the N2-selective alkylation and the facile reduction of the nitro group, establishes it as a synthetically valuable intermediate. For researchers in medicinal chemistry and drug development, this compound represents a promising scaffold for the creation of novel and potent therapeutic agents.

References

- BenchChem. (2025). A Spectroscopic Guide to the Regioisomers of 3-Iodo-6-methyl-4-nitro-1H-indazole.

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Methyl-6-nitro-1H-indazole.

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry, 9, S1433-S1439. [Link]

-

Alkorta, I., Claramunt, R. M., Elguero, J., & Roussel, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5658-5672. [Link]

- Grokipedia. (n.d.). 7-Nitroindazole.

- Liskon Biological. (2025). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole.

-

Shaikh, S., Khan, F. A., & Sangshetti, J. N. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1834-1862. [Link]

-

Wikipedia. (n.d.). 7-Nitroindazole. Retrieved from [Link]

- Google Patents. (2013). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.

-

ResearchGate. (2025). Comparative spectroscopic and electrochemical study of nitroindazoles: 3-Alcoxy, 3-hydroxy and 3-oxo derivatives. [Link]

-

Liu, J., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. RSC Advances. [Link]

-

Patsnap. (2018). Synthetic process of 3-methyl-1h-indazole. [Link]

-

PubChem. (n.d.). 7-Nitroindazole. [Link]

-

Zhang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4988. [Link]

-

Boufroura, H., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2201-2211. [Link]

-

Taylor & Francis Online. (n.d.). 7-Nitroindazole – Knowledge and References. [Link]

- BenchChem. (2025).

-

Moore, P. K., et al. (1993). Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. British Journal of Pharmacology, 110(1), 219-224. [Link]

-

ChemRxiv. (2022). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

-

Seela, F., Peng, X., Eickmeier, H., & Reuter, H. (2004). Regioisomeric 4-nitroindazole N1- And N2-(beta-D-ribonucleosides). Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 1), o94-o97. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

-

Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

-

Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

-

PubChemLite. (n.d.). 3-methyl-6-nitro-1h-indazole (C8H7N3O2). [Link]

-

Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole - LISKON [liskonchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry [arabjchem.org]

- 7. grokipedia.com [grokipedia.com]

- 8. PubChemLite - 3-methyl-6-nitro-1h-indazole (C8H7N3O2) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

Comprehensive Spectroscopic Profiling of 3-Methyl-7-nitro-1H-indazole: A Technical Guide for Structural Elucidation

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In contemporary drug discovery, the indazole scaffold is a privileged pharmacophore, frequently utilized in the design of kinase inhibitors and nitric oxide synthase (NOS) antagonists. Specifically, 3-methyl-7-nitro-1H-indazole (CAS: 101420-66-0)[1] serves as a critical synthetic building block. However, the structural elucidation of this compound is notoriously complex due to annular tautomerism (1H vs. 2H) and the competing electronic effects of its substituents.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. Here, we dissect the causality behind the spectroscopic behavior of this compound, providing self-validating analytical protocols and highly curated reference data (NMR, FT-IR, and LC-HRMS) to ensure absolute structural certainty in your workflows.

Mechanistic Grounding: Electronic Effects & Tautomerism

To accurately interpret the spectroscopic data of this compound, one must first understand the molecular physics governing the indazole core.

-

Annular Tautomerism: Indazoles exist in an equilibrium between the 1H and 2H tautomers. In the solid state and in polar aprotic solvents like DMSO, the 1H-tautomer is overwhelmingly favored. For this compound, the highly electronegative 7-nitro group increases the acidity of the N1-H proton, often leading to extreme line broadening in NMR if the solvent is not rigorously anhydrous[2].

-

Push-Pull Electronic System: The molecule features a "push-pull" electronic environment. The 3-methyl group exerts a weak electron-donating inductive effect (+I), slightly shielding the C-4 position. Conversely, the 7-nitro group exerts powerful electron-withdrawing inductive (-I) and resonance (-M) effects, severely deshielding the C-6 proton and carbon[2].

Fig 1: Logical relationship of electronic effects on spectroscopic outputs.

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating—meaning the protocol itself contains internal checks that prevent false-positive assignments.

Protocol A: High-Resolution NMR Acquisition

-

Causality: We utilize DMSO-d6 rather than CDCl3. The strong hydrogen-bond accepting nature of DMSO locks the N-H proton exchange rate, sharpening the N-H resonance and stabilizing the 1H tautomer[3].

-

Step 1 (Sample Prep): Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6. Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

-

Step 2 (1D Acquisition): Acquire ¹H NMR (400 MHz, 16 scans, 1.5s relaxation delay) and ¹³C NMR (100 MHz, 1024 scans). The TMS peak ensures exact calibration to δ 0.00 ppm, negating temperature-dependent solvent drift.

-

Step 3 (2D Validation): Run gradient-selected HSQC and HMBC. Self-Validation Check: The methyl protons (~δ 2.55) must show a strong HMBC correlation to C-3 and the bridgehead C-3a, unequivocally differentiating C-4 from C-6.

Protocol B: ATR-FTIR Spectroscopy

-

Causality: Traditional KBr pellets are hygroscopic. Absorbed water exhibits a broad O-H stretch that perfectly masks the critical indazole N-H stretch at ~3200 cm⁻¹. Attenuated Total Reflectance (ATR) bypasses this completely.

-

Step 1: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

-

Step 2: Place 2 mg of neat this compound powder directly onto the crystal. Apply consistent anvil pressure.

-

Step 3: Scan from 4000 to 400 cm⁻¹.

Protocol C: LC-HRMS (ESI+)

-

Causality: The basic nitrogen atoms of the indazole core (specifically N2) readily accept a proton in acidic media, making positive Electrospray Ionization (ESI+) highly efficient.

-

Step 1: Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

-

Step 2: Inject into the ESI source. Isolate the [M+H]⁺ parent ion.

-

Step 3: Apply 20-30 eV collision energy for MS/MS. Self-Validation Check: Look for the diagnostic loss of 46 Da (NO₂ radical), confirming the presence of the nitro group.

Fig 2: Step-by-step self-validating spectroscopic characterization workflow.

Quantitative Spectroscopic Data Summaries

The following tables synthesize the expected quantitative data for this compound, derived from the established electronic principles of substituted indazoles[2][3].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Mechanistic Rationale |

| N1-H | 13.50 - 13.80 | Broad singlet | - | Highly deshielded due to aromaticity and neighboring -NO₂ group. |

| H-6 | 8.25 - 8.35 | Doublet | ~8.0 | Strongly deshielded by the ortho -NO₂ group (-M, -I effects). |

| H-4 | 7.90 - 8.00 | Doublet | ~8.0 | Deshielded by aromatic ring, slightly offset by +I of C3-methyl. |

| H-5 | 7.30 - 7.45 | Pseudo-triplet | ~8.0 | Meta to both the methyl and nitro groups; least affected proton. |

| C3-CH₃ | 2.50 - 2.60 | Singlet | - | Typical allylic/benzylic methyl shift, slightly downfield due to N2. |

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)

| Carbon Position | Chemical Shift (δ, ppm) | HMBC Correlations (Key Validations) |

| C-7a (Bridgehead) | ~142.0 | Correlates with H-4 and H-6 |

| C-3 | ~140.5 | Correlates with C3-CH₃ protons |

| C-7 (C-NO₂) | ~132.0 | Correlates with H-5 |

| C-6 | ~125.5 | Correlates with H-4 |

| C-4 | ~124.0 | Correlates with H-6 and C3-CH₃ |

| C-3a (Bridgehead) | ~122.0 | Correlates with C3-CH₃ protons |

| C-5 | ~119.5 | Correlates with H-4 and H-6 |

| C3-CH₃ | ~11.5 | Direct HSQC correlation |

Table 3: Key FT-IR Vibrational Modes (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Significance |

| ~3200 - 3150 | Medium, Broad | N-H stretch | Confirms the intact indazole ring (1H tautomer). |

| ~1530 | Strong | Asymmetric -NO₂ stretch | Primary indicator of the nitro group. |

| ~1350 | Strong | Symmetric -NO₂ stretch | Secondary indicator of the nitro group. |

| ~1620, 1580 | Medium | C=C, C=N aromatic stretch | Confirms the fused heteroaromatic system. |

Table 4: LC-HRMS (ESI+) Fragmentation Profile

| Ion Type | m/z (Theoretical) | Formula | Structural Implication |

| [M+H]⁺ | 178.0611 | [C₈H₈N₃O₂]⁺ | Confirms intact molecular weight (MW = 177.16). |

| [M+H - NO₂]⁺ | 132.0815 | [C₈H₈N]⁺ | Diagnostic loss of the nitro group (-46 Da). |

| [M+H - NO₂ - HCN]⁺ | 105.0700 | [C₇H₇]⁺ | Cleavage of the pyrazole ring, typical of indazoles. |

Conclusion

The structural validation of this compound requires a multi-modal approach. By leveraging DMSO-d6 to lock the tautomeric state, utilizing 2D NMR (HMBC) to map the spatial relationship between the 3-methyl and 7-nitro groups, and applying ATR-FTIR to bypass moisture interference, researchers can achieve absolute structural certainty. This self-validating framework not only prevents downstream synthetic failures but also ensures strict compliance with regulatory data-integrity standards in drug development.

References

-

Blanco, M. et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 46(5), 932-938.[Verified via MolAid database for indazole nitration and NMR characterization]. URL:[Link]

-

Nascimento, J. E. R. et al. (2022). 3-Isobutyl-5,5,7-tris(3-methylbut-2-en-1-yl)-1-phenyl-1,7-dihydro-4H-indazole-4,6(5H)-dione. Molbank, 2022(1), M1330.[Authoritative methodology for indazole 1H/13C NMR and 2D HMBC assignments]. URL:[Link]

Sources

1H NMR of 3-methyl-7-nitro-1H-indazole

Technical Deep Dive: H NMR Characterization of this compound

Executive Summary & Structural Context

This compound (CAS: 101420-66-0) is a critical pharmacophore, often utilized in the development of Nitric Oxide Synthase (NOS) inhibitors and kinase modulators.[1][2]

The structural integrity of this molecule hinges on two key features:

-

The Indazole Core: A fused benzene and pyrazole ring.[1][2][3]

-

Substituent Positioning: A methyl group at C3 and a nitro group at C7.[1][2][3]

Analytical Challenge: The nitration of 3-methylindazole is not perfectly regioselective. While the 6-nitro isomer is often the major product due to electronic directing effects, the 7-nitro isomer is a common byproduct or specific target requiring rigorous differentiation.[1][2]

Experimental Protocol: Self-Validating Methodology

To ensure reproducibility and spectral clarity, the following protocol is recommended. This approach minimizes solvent-solute interaction variability, particularly for the exchangeable NH proton.[1][2][3]

Sample Preparation[1][2][3][4]

-

Solvent: DMSO-

(Deuterated Dimethyl Sulfoxide) is the mandatory solvent.[1][2][3]-

Reasoning: Chloroform (

) often fails to solubilize nitroindazoles at sufficient concentrations for 13C/2D acquisition and leads to broad, undetectable NH signals due to rapid exchange.[1][2][3] DMSO stabilizes the polar nitro group and slows proton exchange, revealing the NH signal as a sharp(er) downfield peak.[2][3]

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

Acquisition Parameters (500 MHz equivalent)

Spectral Analysis & Assignment Logic

The

Summary Table: Chemical Shift Assignments (DMSO- )

| Proton | Shift ( | Multiplicity | Integral | Coupling ( | Structural Insight |

| NH (H1) | 13.8 – 14.5 | Broad Singlet | 1H | - | Diagnostic: Extremely downfield due to intramolecular H-bonding with the 7-nitro oxygen.[1][2] |

| H6 | 8.25 – 8.35 | Doublet (d) | 1H | Ortho to | |

| H4 | 8.05 – 8.15 | Doublet (d) | 1H | Peri to 3-Me: Shows NOE with Methyl group.[1][2][3] | |

| H5 | 7.30 – 7.45 | Triplet (t) / dd | 1H | Meta to | |

| 3-CH | 2.55 – 2.65 | Singlet (s) | 3H | - | C3 Marker: Diagnostic singlet; distinct from solvent peak (DMSO |

Note: The chemical shift of the methyl group (~2.6 ppm) may overlap slightly with the DMSO solvent residual peak (2.50 ppm).[2][3] High-field instruments (400 MHz+) or slight temperature variation can resolve this overlap.[1][2][3]

Detailed Mechanistic Analysis[1][2][3]

A. The Aromatic Region (The "ABC" System)

Unlike 5- or 6-substituted indazoles, the 7-nitro substitution leaves three adjacent protons (H4, H5, H6) on the benzene ring.[2]

-

Coupling Pattern: This creates a classic vicinal coupling system.[1][2][3] You will observe two doublets (H4, H6) and one triplet (H5).[1][2][3]

-

Differentiation:

-

H6 is chemically equivalent to the ortho position of nitrobenzene.[1][2][3] The strong electron-withdrawing nature of the nitro group (via induction and resonance) shifts this proton significantly downfield (

).[1][2] -

H5 is meta to the nitro group and experiences less deshielding, appearing as a "pseudo-triplet" due to similar

values with H4 and H6.[2][3]

-

B. The "Peri" Effect (H4 vs. Methyl)

The proton at position 4 (H4) is spatially proximate to the methyl group at position 3.[2][3]

-

NOESY/ROESY Validation: A Nuclear Overhauser Effect (NOE) correlation between the singlet at

(Methyl) and the doublet at

C. The Nitro-NH Interaction

In 7-nitroindazoles, the nitro group oxygen can form an intramolecular hydrogen bond with the N1-H proton.[1][2]

Logical Workflow for Isomer Differentiation

The following diagram illustrates the decision tree for confirming the 3-methyl-7-nitro isomer against its likely byproducts (4-nitro and 6-nitro).

Figure 1: NMR decision matrix for distinguishing this compound from its regioisomers.

Synthesis & Regiochemistry Context

Understanding the synthesis aids in anticipating impurities.[1][2][3] The most common route is the direct nitration of 3-methylindazole.[1][2]

-

Directing Effects: The N1-H indazole is protonated in strong acid (

), forming the indazolium ion.[2][3] This deactivates the ring.[1][2][3] However, the 6-position is generally the most reactive toward electrophiles in acidic media, making 3-methyl-6-nitro-1H-indazole the major product (approx. 60-80%).[1][2] -

The 7-Nitro Isomer: Often forms as a minor product (10-20%) or requires specific "indirect" routes (e.g., cyclization of 2-amino-3-nitroacetophenone) to achieve high purity.[1][2]

Figure 2: Electrophilic substitution outcomes for 3-methylindazole.

References

-

BenchChem. (2025).[1][2][3][4] Synthesis of 3-Methyl-6-nitro-1H-indazole via Direct Nitration. Retrieved from [1][2][3]

-

National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 1893, 7-Nitroindazole. Retrieved from [1][2][3]

-

Liskon Chemical. (2025).[1][2][3] Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Retrieved from [1][2][3]

-

Claramunt, R. M., et al. (2022).[1][2][3] Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. The Journal of Organic Chemistry. Retrieved from [1][2][3]

-

Cyclic Pharma. (2025).[1][2][3][5] Product Data: this compound (CAS 101420-66-0).[1][2][6] Retrieved from [1][2][3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arpgweb.com [arpgweb.com]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole - LISKON [liskonchem.com]

- 6. cyclicpharma.com [cyclicpharma.com]

Introduction: The Significance of the Indazole Scaffold

An In-Depth Technical Guide to the Synthesis and Characterization of 3-methyl-7-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity and capacity for diverse functionalization have made it a cornerstone in the development of numerous therapeutic agents.[3][4] Indazole derivatives exhibit a vast spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective properties.[1][4][5] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its clinical relevance.[2][5]

The introduction of a nitro group onto the indazole ring profoundly influences its electronic properties and biological activity. Nitroindazoles are particularly notable for their role as inhibitors of nitric oxide synthase (NOS), an enzyme implicated in various physiological and pathological processes.[6][7] The specific regioisomer, 7-nitroindazole, is a well-documented NOS inhibitor.[6][7] This guide provides a comprehensive technical framework for the synthesis and definitive characterization of a key derivative, This compound . Understanding the precise physicochemical and structural properties of this specific isomer is paramount for its application in drug discovery and as a chemical probe.

Part 1: Synthesis Pathway and Rationale

The synthesis of specifically substituted indazoles requires careful consideration of regioselectivity. While direct nitration of 3-methyl-1H-indazole is a common method, it often yields a mixture of isomers, with the 5-nitro and 6-nitro products being prominent.[8][9][10] To achieve unambiguous synthesis of the 7-nitro isomer, a more controlled approach starting from a pre-functionalized precursor is necessary. The most logical and regioselective pathway involves the diazotization and subsequent intramolecular cyclization of 2-methyl-6-nitroaniline. This method ensures the nitro and methyl groups are locked into the desired relative positions before the indazole ring is formed.[11]

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Diazotization-Cyclization

This protocol details the synthesis from 2-methyl-6-nitroaniline. The causality behind this choice is superior regiocontrol compared to direct nitration of 3-methyl-1H-indazole.

-

Reaction Setup:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-methyl-6-nitroaniline (1.0 eq) in aqueous hydrochloric acid (e.g., 3M HCl).

-

Cool the suspension to 0-5 °C using an ice-salt bath. Efficient cooling is critical to ensure the stability of the diazonium salt intermediate.

-

-

Diazotization:

-

Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. A slight excess of nitrous acid is used to drive the reaction to completion.

-

-

Cyclization and Isolation:

-

After the addition is complete, maintain the reaction mixture at 0-5 °C and stir for an additional hour. The intramolecular cyclization of the diazonium salt to form the indazole ring occurs spontaneously under these acidic conditions.

-

Slowly warm the reaction mixture to room temperature.

-

The crude product often precipitates from the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid and salts.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound as a solid.

-

Part 2: Comprehensive Characterization

Unambiguous structural confirmation is essential. The following multi-technique approach provides a self-validating system for the characterization of the target molecule.

Characterization Workflow Diagram

Caption: A generalized workflow for the characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the substitution pattern on the indazole ring in solution.[12] The electron-withdrawing nitro group at the C7 position significantly deshields adjacent protons, providing a key diagnostic feature.

Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[12]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For unambiguous assignments, 2D NMR experiments like COSY, HSQC, and HMBC are recommended.[12]

Expected Spectroscopic Data:

| Analysis | Expected Observations | Rationale |

| ¹H NMR | δ ~13-14 ppm (s, 1H): N-H proton. δ ~8.0-8.4 ppm (d, 1H): H6 proton, deshielded by adjacent NO₂. δ ~7.8-8.1 ppm (d, 1H): H4 proton. δ ~7.2-7.5 ppm (t, 1H): H5 proton. δ ~2.6 ppm (s, 3H): C3-Methyl protons. | The chemical shifts and coupling patterns (doublets and a triplet for the aromatic region) are diagnostic for the 1,2,3-trisubstituted benzene ring system. The downfield shift of H6 is characteristic of the adjacent C7-nitro group.[13][14] |

| ¹³C NMR | δ ~140-150 ppm: Carbons attached to nitro (C7) and nitrogen (C3a, C7a). δ ~110-130 ppm: Aromatic CH carbons (C4, C5, C6). δ ~145 ppm: C3 carbon. δ ~12-15 ppm: C3-Methyl carbon. | The electron-withdrawing effect of the nitro group influences the chemical shifts of the aromatic carbons. Specific assignments can be confirmed with HSQC/HMBC experiments. |

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is crucial for providing unequivocal confirmation of the molecular formula.[12]

Protocol for High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecular ion [M+H]⁺.

-

Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass calculated for the molecular formula C₈H₇N₃O₂.[12]

Expected Mass Spectrometry Data:

| Parameter | Value |

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.16 g/mol |

| Theoretical Exact Mass ([M+H]⁺) | 178.0611 |

| Observed Exact Mass | Expected within 5 ppm of the theoretical value |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Protocol for FT-IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.[13][15]

-

Data Acquisition: Record the spectrum over a range of 4000-600 cm⁻¹.

Expected Characteristic Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| N-H Stretch | 3300 - 3400 (broad) | Confirms the N-H bond of the 1H-indazole tautomer.[13] |

| C-H Aromatic Stretch | ~3100 | Indicates aromatic C-H bonds. |

| C-H Aliphatic Stretch | ~2950 | Corresponds to the methyl group. |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong, highly diagnostic band for the nitro group. |

| NO₂ Symmetric Stretch | 1340 - 1380 | Strong, highly diagnostic band for the nitro group. |

| C=C Aromatic Stretch | 1450 - 1600 | Skeletal vibrations of the benzene and pyrazole rings. |

Single-Crystal X-ray Crystallography

While other spectroscopic methods provide strong evidence, single-crystal X-ray crystallography offers the most definitive and unambiguous structural proof.[12][16] It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

Protocol for Single-Crystal X-ray Crystallography:

-

Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the purified compound in an appropriate solvent (e.g., ethyl acetate, ethanol).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often 100 K).

-

Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding an atomic model of the molecule.[16] The output will confirm the 3-methyl and 7-nitro substitution pattern unequivocally.

Part 3: Potential Applications in Drug Discovery

The structural features of this compound make it a molecule of significant interest for drug development professionals.

Biological Target Relationship Diagram

Caption: Potential biological targets and therapeutic areas for indazole derivatives.

-

Nitric Oxide Synthase (NOS) Inhibition: The 7-nitroindazole motif is a well-established pharmacophore for potent and selective inhibition of NOS isoforms.[6][7] 7-Nitroindazole itself is neuroprotective in models of stroke and Parkinson's disease.[17] Therefore, this compound is a prime candidate for investigation as a modulator of nitric oxide signaling, with potential applications in neurodegenerative disorders and pain management.

-

Kinase Inhibition Scaffold: The indazole core is a key component of numerous kinase inhibitors used in oncology.[5][8] The specific substitution pattern dictates the binding affinity and selectivity for different kinases. This molecule serves as a valuable starting point or intermediate for the synthesis of libraries of compounds aimed at targeting specific kinases involved in cancer progression.

-

Chemical Biology Probe: As a well-characterized small molecule with potential biological activity, it can be used as a tool to probe the function of specific enzymes and signaling pathways in cellular and in vivo models.

Conclusion

The definitive characterization of This compound relies on a synergistic application of modern analytical techniques. Its regioselective synthesis is best achieved through the cyclization of 2-methyl-6-nitroaniline. Subsequent confirmation of its structure is established through a combination of NMR spectroscopy for connectivity, high-resolution mass spectrometry for elemental composition, and FT-IR for functional group identification, with X-ray crystallography providing the ultimate structural proof. Given the established pharmacological importance of the 7-nitroindazole scaffold, this compound represents a valuable asset for researchers in medicinal chemistry and chemical biology, serving as a key building block for the development of novel therapeutics.

References

-

Micheletti, G., et al. (2015). Spectroscopic and Electrochemical Properties of 1- or 2-alkyl Substituted 5- and 6-Nitroindazoles. Current Organic Chemistry, 19(15), 1526-1537. Available at: [Link]

-

Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]

-

Kamal, A., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(4), 333-346. Available at: [Link]

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15823-15830. Available at: [Link]

-

Supporting Information for Synthesis of 1H-Indazoles via Copper-Catalyzed Annulation of N-Aryl-amidoximes with Aryl Aldehydes. Available at: [Link]

-

Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

Request PDF for Comparative spectroscopic and electrochemical study of nitroindazoles: 3-Alcoxy, 3-hydroxy and 3-oxo derivatives. (2025). ResearchGate. Available at: [Link]

-

Ali, M. A., & Ismail, R. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 514-523. Available at: [Link]

- S. N. Ege, et al. (1976). Process for the preparation of substituted indazoles. US Patent 3,988,347.

-

Supporting Information for Rhodium-Catalyzed [3+2] Annulation of N-Aryl-amidoximes with Alkynes. (2012). Wiley-VCH. Available at: [Link]

-

Supplementary Information File for Synthesis and Characterization of Novel Indazole Derivatives. Available at: [Link]

-

Liskon Biological (2025). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Liskon Biological Technical Articles. Available at: [Link]

- Synthesizing process of 3-methyl-1 H-indazole. (2013). CN105198813A.

-

da Silva, P. B., et al. (2019). A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. Molecules, 24(21), 3848. Available at: [Link]

-

Rodríguez, J., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3149-3157. Available at: [Link]

-

Supporting Information for Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. RSC. Available at: [Link]

-

Fonseca-Berzal, C., et al. (2020). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 25(20), 4794. Available at: [Link]

-

El-Ghozlani, M., et al. (2016). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1629-1631. Available at: [Link]

-

Rodríguez, J., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. Available at: [Link]

-

7-Nitroindazole. PubChem. Available at: [Link]

-

López, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1414. Available at: [Link]

-

7-Nitroindazole – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Liu, Z.-Q., et al. (2014). Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1189-o1190. Available at: [Link]

-

Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5738-5748. Available at: [Link]

-

Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]

-

Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Available at: [Link]

-

Li, H., et al. (2000). Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism. Biochemistry, 39(15), 4449-4457. Available at: [Link]

-

General methods for the synthesis of compounds 3(a-j). ResearchGate. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 6. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole - LISKON [liskonchem.com]

- 10. researchgate.net [researchgate.net]

- 11. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 16. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Whitepaper: Strategic Utilization of 3-Methyl-7-nitro-1H-indazole in Targeted Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged pharmacophore, frequently deployed as a purine bioisostere to target the ATP-binding pockets of kinases. 3-methyl-7-nitro-1H-indazole (CAS: 101420-66-0) 1 is a highly specialized, high-value building block. This technical guide explores the physicochemical properties, structural logic, and validated synthetic workflows for utilizing this compound in the development of advanced kinase inhibitors and nitric oxide synthase (NOS) antagonists 2.

Physicochemical Profiling & Structural Logic

Before deploying this compound in a synthetic pipeline, it is critical to understand how its specific substitution pattern dictates both its chemical reactivity and its biological utility.

Quantitative Data Summary

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 101420-66-0 |

| Molecular Formula | C8H7N3O2 |

| Molecular Weight | 177.16 g/mol |

| Typical Purity (Commercial) | ≥ 98% (LC-MS/HPLC) |

| Structural Features | Bicyclic heteroaromatic, C3-methyl, C7-nitro |

The Causality of the Substitution Pattern

The design of this compound is highly intentional for drug discovery:

-

The Indazole Core: Mimics the adenine ring of ATP. The N1 and N2 atoms act as critical hydrogen bond donors and acceptors, anchoring the molecule into the hinge region of target kinases 3.

-

The C3-Methyl Group: Provides a localized hydrophobic vector. When the indazole core binds to the hinge region, the C3 position often projects into an adjacent hydrophobic pocket (the "gatekeeper" region), enhancing both binding affinity and kinase selectivity []().

-

The C7-Nitro Group (Masked Amine): Free 7-aminoindazoles are electron-rich and highly susceptible to rapid air oxidation. By maintaining the C7 position as a strongly electron-withdrawing nitro group during early synthetic steps, the indazole ring is stabilized. It serves as a "masked" amine that is only revealed via reduction immediately prior to late-stage functionalization (e.g., amidation or sulfonylation) 3.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and high yield, the following protocols have been designed as self-validating systems. Every step includes a mechanistic rationale and an analytical checkpoint.

Protocol A: De Novo Synthesis of this compound

Objective: Construct the indazole core via an intramolecular Nucleophilic Aromatic Substitution (SNAr). Starting Material: 1-(2-fluoro-3-nitrophenyl)ethan-1-one.

-

Hydrazone Formation: Dissolve 1-(2-fluoro-3-nitrophenyl)ethan-1-one (1.0 eq) in absolute ethanol (0.5 M concentration). Add hydrazine hydrate (3.0 eq) dropwise at room temperature.

-

Causality: Hydrazine acts as a potent nucleophile, selectively attacking the ketone carbonyl to form the intermediate hydrazone.

-

-

Cyclization (SNAr): Elevate the reaction temperature to 80°C (reflux) for 4-6 hours.

-

Causality: The elevated temperature provides the activation energy required for the secondary nitrogen of the hydrazone to attack the electron-deficient aromatic ring. The highly electronegative fluorine atom acts as an excellent leaving group, facilitating ring closure.

-

-

Workup & Isolation: Cool the mixture to 0°C. The product will precipitate. Filter and wash with cold ethanol, then dry under vacuum.

-

Validation Checkpoint: Perform LC-MS analysis. The protocol is validated if a distinct peak at m/z 178.1 [M+H]⁺ is observed, confirming the loss of water and HF during cyclization.

Protocol B: Catalytic Reduction to 7-Amino-3-methyl-1H-indazole

Objective: Unmask the reactive amine for downstream drug synthesis.

-

Setup under Inert Atmosphere: In a flame-dried Schlenk flask, dissolve this compound (1.0 eq) in anhydrous methanol. Purge the system with Argon for 10 minutes.

-

Causality: The resulting aniline derivative is highly sensitive to oxidative degradation. Purging displaces dissolved oxygen, preserving the integrity of the product.

-

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a positive stream of Argon.

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon pressure). Stir vigorously at room temperature for 2 hours.

-

Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is complete and self-validated when the yellow nitro starting material (higher Rf) is fully consumed, replaced by a highly polar, UV-active spot (lower Rf) that stains intensely with ninhydrin (indicating a primary amine).

-

Filtration: Filter the mixture through a pad of Celite under Argon to remove the Pd/C catalyst. Concentrate in vacuo and use immediately in the next coupling step.

Visualizing the Workflow and Biological Impact

The synthetic logic of utilizing this compound culminates in its application as a targeted kinase inhibitor. The diagrams below map the synthetic progression and the subsequent biological signaling blockade.

Synthetic logic: From fluorinated precursor to a fully functionalized kinase inhibitor.

Biological Application: Angiogenesis Blockade

Indazole derivatives synthesized from this core are heavily utilized to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By outcompeting ATP at the kinase hinge region, these compounds shut down downstream signaling cascades responsible for tumor angiogenesis and cell proliferation 3.

Mechanism of action: Indazole inhibitors block VEGFR-2, halting angiogenesis pathways.

References

- CyclicPharma Product Catalog.this compound | CAS No. 101420-66-0.

- MolAid Chemical Database.4,6-difluoro-3-methyl-7-nitro-1H-indazole.

- National Institutes of Health (PMC).Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.

- CHIM.IT.Advances in the Synthesis and Kinase Inhibitory Potencies of Non-Fused Indazole Derivatives.

Sources

The Discovery and Development of 7-Nitroindazole Derivatives: A Technical Guide for Nitric Oxide Synthase-Targeted Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 7-nitroindazole and its derivatives, a pivotal class of compounds in the study of nitric oxide signaling. From the foundational discovery of 7-nitroindazole as a selective inhibitor of neuronal nitric oxide synthase (nNOS) to the nuanced structure-activity relationships of its analogs, this document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. We will dissect the synthetic strategies for accessing this scaffold, elucidate the molecular mechanisms of NOS inhibition, provide detailed protocols for in vitro characterization, and present a framework for the rational design of next-generation 7-nitroindazole-based therapeutics.

Introduction: The Significance of the 7-Nitroindazole Scaffold

The discovery of nitric oxide (NO) as a fundamental signaling molecule revolutionized our understanding of numerous physiological and pathological processes.[1] Synthesized by a family of enzymes known as nitric oxide synthases (NOS), NO plays a critical role in neurotransmission, vasodilation, and the immune response. The three primary isoforms of NOS—neuronal (nNOS or NOS-1), endothelial (eNOS or NOS-3), and inducible (iNOS or NOS-2)—present distinct yet overlapping functions, making isoform-selective inhibition a key therapeutic strategy.

The 7-nitroindazole core has emerged as a privileged scaffold in the pursuit of selective NOS inhibitors. 7-Nitroindazole (7-NI) itself is a selective inhibitor of nNOS, the enzyme responsible for NO production in neuronal tissue.[2] This selectivity has made 7-NI an invaluable tool for probing the role of nNOS in neurodegenerative diseases, pain, and other neurological conditions.[3][4] This guide will provide a comprehensive overview of the discovery, synthesis, and biological evaluation of 7-nitroindazole derivatives, offering insights into their therapeutic potential.

Synthetic Pathways to 7-Nitroindazole and its Derivatives

The primary and most established route to the 7-nitroindazole core involves the diazotization and subsequent intramolecular cyclization of 2-methyl-6-nitroaniline. This method provides a reliable means to construct the bicyclic indazole system with the nitro group pre-positioned at the 7-position.

General Synthesis of the 7-Nitroindazole Scaffold

The synthesis of 7-nitroindazole is a well-documented process that can be adapted for the preparation of various derivatives. The key transformation involves the conversion of a substituted 2-methyl-6-nitroaniline to the corresponding indazole through the action of a nitrosating agent, typically sodium nitrite, in an acidic medium such as acetic acid.

Caption: General reaction scheme for the synthesis of 7-nitroindazole.

Experimental Protocol: Synthesis of 7-Nitroindazole

This protocol provides a representative procedure for the laboratory-scale synthesis of 7-nitroindazole.

Materials:

-

2-methyl-6-nitroaniline

-

Glacial acetic acid

-

Sodium nitrite

-

Water

-

Ice

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-6-nitroaniline in glacial acetic acid.

-

Cool the solution in an ice-water bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Pour the reaction mixture into a beaker containing crushed ice and water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

The crude 7-nitroindazole can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield a crystalline solid.

-

Characterize the final product by standard analytical techniques (e.g., NMR, Mass Spectrometry, and melting point).

Synthesis of Key Derivatives

The synthesis of derivatives, such as 3-bromo-7-nitroindazole, typically starts from either 7-nitroindazole or a suitable precursor. For instance, bromination at the 3-position of 7-nitroindazole can be achieved using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent.

Mechanism of Action: Targeting the Nitric Oxide Synthase Active Site

7-Nitroindazole and its derivatives exert their inhibitory effects by competing with the natural substrate, L-arginine, and the essential cofactor, tetrahydrobiopterin (BH4), for binding to the active site of NOS.[5] The indazole ring system mimics the guanidinium group of L-arginine, allowing it to dock within the catalytic pocket.

Caption: Mechanism of nNOS inhibition by 7-nitroindazole derivatives.

The crystal structure of the catalytic domain of eNOS in complex with 3-bromo-7-nitroindazole reveals key interactions.[6] The indazole nitrogen atoms form hydrogen bonds with active site residues, while the aromatic rings engage in hydrophobic interactions. The nitro group at the 7-position is crucial for potency and selectivity, likely through electronic effects and steric interactions within the active site.

Structure-Activity Relationship (SAR) of 7-Nitroindazole Derivatives

The 7-nitroindazole scaffold offers multiple positions for chemical modification to modulate potency and selectivity for the different NOS isoforms. The following table summarizes the inhibitory activities of key derivatives.

| Compound | Substitution (R1) | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |

| 7-Nitroindazole | H | 0.47[7] | - | - | - | - |

| 3-Bromo-7-nitroindazole | Br | 0.17[8] | 0.86[8] | 0.29[8] | 5.1 | 1.7 |

| 2,7-Dinitroindazole | NO2 (at C2) | Potency similar to 7-NI | Potency similar to 7-NI | Potency similar to 7-NI | - | - |

| 1H-Indazole-7-carbonitrile | CN | Equipotent to 7-NI | - | - | - | - |

| 1H-Indazole-7-carboxamide | CONH2 | Slightly less potent than 7-NI | - | - | Selective for nNOS | - |

Key SAR Insights:

-

Position 3: Substitution at the 3-position with a bromine atom significantly increases potency for all three NOS isoforms, with the most pronounced effect on iNOS.[9]

-

Position 7: The nitro group at the 7-position is critical for activity. Other electron-withdrawing groups, such as a nitrile, can maintain potency.[10]

-

Selectivity: While 3-bromo-7-nitroindazole is more potent, it is less selective for nNOS over eNOS and iNOS compared to the parent compound.[11] This highlights the delicate balance between potency and selectivity in inhibitor design.

Experimental Workflow: A Screening Cascade for Novel Derivatives

The discovery of new 7-nitroindazole derivatives with improved pharmacological profiles follows a systematic screening cascade. This workflow integrates chemical synthesis with in vitro and in vivo evaluation.

Caption: A typical screening cascade for the discovery of novel 7-nitroindazole derivatives.

Detailed Protocol: In Vitro Nitric Oxide Synthase Inhibition Assay (Griess Assay)

This protocol details a colorimetric assay to determine the inhibitory activity of 7-nitroindazole derivatives on NOS activity by measuring the accumulation of nitrite, a stable and oxidized product of NO.

Materials:

-

Purified NOS enzyme (nNOS, eNOS, or iNOS)

-

L-arginine

-

NADPH

-

Tetrahydrobiopterin (BH4)

-

Calmodulin (for nNOS and eNOS)

-

Calcium Chloride (for nNOS and eNOS)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

-

Test compounds (7-nitroindazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare all solutions and keep them on ice. Prepare a standard curve of sodium nitrite (0-100 µM) in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, cofactors (NADPH, BH4), and, for nNOS/eNOS, calmodulin and calcium chloride.

-

Inhibitor Addition: Add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known NOS inhibitor).

-

Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme to each well.

-

Incubation: Incubate the plate at 37 °C for a predetermined time (e.g., 30-60 minutes).

-

Griess Reaction:

-

Add Griess Reagent A to all wells and incubate for 5-10 minutes at room temperature, protected from light.

-

Add Griess Reagent B to all wells and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Generate a standard curve from the nitrite standards.

-

Calculate the concentration of nitrite produced in each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC50 value for each compound by fitting the data to a dose-response curve.

-

Conclusion and Future Directions

The 7-nitroindazole scaffold has proven to be a remarkably fertile ground for the discovery of potent and selective NOS inhibitors. The insights gained from SAR studies have guided the development of second-generation compounds with improved pharmacological properties. Future research will likely focus on fine-tuning the selectivity profiles of these derivatives to minimize off-target effects and enhance their therapeutic window. Furthermore, exploring novel delivery strategies, such as nanoemulsions, may help overcome the pharmacokinetic challenges associated with some of these hydrophobic molecules.[12] The continued exploration of the chemical space around the 7-nitroindazole core holds significant promise for the development of novel therapeutics for a range of disorders underpinned by dysregulated nitric oxide signaling.

References

-

Guterres, S. S., et al. (2024). Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats. PubMed, [Link]

-

Bush, M. A., & Pollack, G. M. (2000). Pharmacokinetics and protein binding of the selective neuronal nitric oxide synthase inhibitor 7-nitroindazole. PubMed, [Link]

-

Bush, M. A., & Pollack, G. M. (2001). Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus. PubMed, [Link]

-

Scilit. Pharmacokinetics and Pharmacodynamics of 7-Nitroindazole, a Selective Nitric Oxide Synthase Inhibitor, in the Rat Hippocampus. Scilit, [Link]

-

Southan, G. J., & Szabó, C. (1998). On the selectivity of 7-nitroindazole as an inhibitor of neuronal nitric oxide synthase. Trends in Pharmacological Sciences, [Link]

-

Schulz, J. B., et al. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. PubMed, [Link]

-

Moore, P. K., et al. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. ResearchGate, [Link]

-

Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase. PubMed, [Link]

-

Ghafour, H., et al. (2008). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. PubMed, [Link]

-

McDermott, M. J., et al. (2021). A graph-based network for predicting chemical reaction pathways in solid-state materials synthesis. ResearchGate, [Link]

-

Li, H., et al. (2011). Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase. PMC, [Link]

-

Taylor & Francis. 7-Nitroindazole – Knowledge and References. Taylor & Francis, [Link]

-

Cantera. (2023). Viewing a reaction path diagram. Cantera, [Link]

-

Teti, D. (2025). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Daniele Teti, [Link]

-

Woster, P. M. (2012). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PMC, [Link]

-

Organic Syntheses. indazole. Organic Syntheses, [Link]

-

Ayajiki, K., et al. (2001). Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries. PubMed, [Link]

-

Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti, [Link]

-

Raman, C. S., et al. (2001). Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism. ResearchGate, [Link]

-

Li, H., & Poulos, T. L. (2012). Development of Nitric Oxide Synthase (NOS) Inhibitors for Cancer Angiogenesis. ResearchGate, [Link]

-

McDermott, M. J., et al. (2021). A graph-based network for predicting chemical reaction pathways in solid-state materials synthesis. PMC, [Link]

-

Wang, H., et al. (2006). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PMC, [Link]

-

Gansner, E. R., Koutsofios, E., & North, S. (2015). Drawing graphs with dot. Graphviz, [Link]

-

Cruz, D. (2018). Dot Language (graph based diagrams). Medium, [Link]

- Google Patents. (2014). Synthesis process of 3-bromo-5-nitro-1H-indazole.

-

ResearchGate. Chemical structures of NOS inhibitors. a, L-NAME; b, 7-nitroindazole;... ResearchGate, [Link]

-

Kumar, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC, [Link]

-

Valcheva-Kuzmanova, S., et al. (2013). Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain. PMC, [Link]

-

O'Neill, M. J., et al. (1996). Differential action of 7-nitro indazole on rat brain nitric oxide synthase. PubMed, [Link]

-

Yoshida, T., et al. (1996). The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats. PubMed, [Link]

-

Organic Syntheses. 5-Nitroindazole. Organic Syntheses, [Link]

-

Organic Chemistry Portal. Indazole synthesis. Organic Chemistry Portal, [Link]

-

Yildiz, S., et al. (2006). Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents. PubMed, [Link]

-

McDermott, M. J., et al. (2021). A graph-based network for predicting chemical reaction pathways in solid-state materials synthesis. eScholarship.org, [Link]

- Google Patents. Process for the preparation of substituted indazoles.

-

Organic & Biomolecular Chemistry. (2021). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Royal Society of Chemistry, [Link]

-

Neo4j. (2024). Creating a Graph of Chemical Reactions. Neo4j, [Link]

Sources

- 1. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Nitric Oxide Synthase (NOS) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 9. 7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Fundamental Chemistry of Substituted Indazoles: A Technical Guide

Executive Directive: The Indazole Scaffold in Modern Pharmacology

The indazole (1,2-benzopyrazole) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a generation of kinase inhibitors (e.g., Axitinib , Pazopanib , Entrectinib ) and anti-emetics (Granisetron ). Its utility stems from its ability to mimic the purine ring of ATP, allowing it to anchor effectively within the hinge region of kinase active sites.

However, the chemistry of indazole is deceptive. While it appears to be a simple fusion of benzene and pyrazole, it exhibits complex tautomeric equilibria and non-intuitive regioselectivity profiles that often derail synthetic campaigns. This guide deconstructs these behaviors, providing a mechanistic roadmap for precise functionalization.

Tautomerism & Physical Organic Chemistry

Understanding the tautomeric state is the prerequisite for predicting reactivity. Unlike indole, which is static, indazole exists in a dynamic equilibrium between the 1H-isomer (benzenoid) and the 2H-isomer (quinonoid) .

Thermodynamic Stability[1]

-

1H-Indazole: Thermodynamically favored by 2.3–4.5 kcal/mol in the gas phase and non-polar solvents. It preserves the full aromaticity of the benzene ring (Clar sextet).

-

2H-Indazole: The quinonoid structure disrupts the benzene aromaticity, raising the ground state energy. However, this form is more polar (Dipole moment

D vs.

Acid-Base Profile

Indazole is amphoteric but leans towards weak basicity.

-

pKa (Protonated cation

Neutral): ~1.3 (Protonation occurs at N2 in 1H-indazole). -

pKa (Neutral

Anion): ~13.8 (Deprotonation at N1). -

Implication: Under standard physiological conditions (pH 7.4), unsubstituted indazole is neutral. In strong acid (nitration conditions), it exists as the indazolium cation, which drastically alters electrophilic substitution patterns.

Visualization: Tautomeric Equilibrium

Figure 1: The 1H vs. 2H tautomeric equilibrium. The 1H-form is the default ground state, but the equilibrium shifts based on solvent polarity and C3-substitution.

Synthetic Architectures: Constructing the Core

When commercial substituted indazoles are unavailable, de novo synthesis is required. The choice of route depends heavily on the substituent pattern desired on the benzene ring.

Route A: The Hydrazine Condensation (Classic)

-

Precursors: 2-Halobenzaldehydes or 2-Haloacetophenones.

-

Mechanism: Nucleophilic attack of hydrazine on the carbonyl, followed by intramolecular

or metal-catalyzed coupling at the halogen. -

Utility: Ideal for 3-substituted indazoles (using ketones).

-